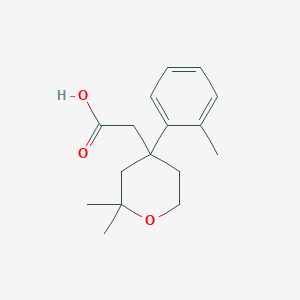

2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid

Description

Historical Development of o-Tolyl Substituted Tetrahydropyran Research

The incorporation of o-tolyl groups into tetrahydropyran frameworks emerged as a strategic advancement in heterocyclic chemistry during the late 20th century. Early work focused on modifying the pyran ring’s steric and electronic properties through aromatic substituents, with o-tolyl’s ortho-methyl group proving particularly effective in enhancing thermal stability and regioselectivity in cyclization reactions. The synthesis of 2-(4-(m-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid (CAS 1225797-27-2) exemplifies this trend, where the m-tolyl group improved crystallization yields compared to unsubstituted analogs. By the 2010s, researchers began exploring dimethylated variants, such as 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid derivatives, to study the combined effects of alkyl and aryl groups on ring conformation.

Significance of 2H-Pyran Scaffold in Heterocyclic Chemistry Research

The 2H-pyran scaffold’s versatility stems from its ability to adopt multiple conformations while maintaining a rigid oxygen-containing heterocycle. This structural feature enables precise modulation of electronic density distribution, making it invaluable in designing ligands for asymmetric catalysis. For instance, the tetrahydro-2H-pyran-4-yl moiety in (tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine hydrochloride (CAS 1234423-98-3) facilitates hydrogen-bonding interactions with biological targets, underscoring its dual role in medicinal and materials chemistry. Comparative studies between 2H- and 4H-pyran isomers reveal that the former’s chair-like conformation enhances stereoelectronic control in nucleophilic additions, a property leveraged in synthesizing polysubstituted derivatives.

Position of Dimethylated Tetrahydropyran Derivatives in Scientific Literature

Dimethylated tetrahydropyrans occupy a niche in synthetic organic chemistry due to their ability to stabilize transition states through steric hindrance. The compound (4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid (CAS 109878-51-5) demonstrates this principle, where the 2,2-dimethyl groups restrict ring puckering, thereby favoring exo-addition pathways in Diels-Alder reactions. This structural motif appears in natural product analogs, such as linaloyl oxide derivatives, where dimethyl substitution patterns mimic biosynthetic precursors. A comparative analysis of dimethylated vs. monomethylated pyrans shows a 15–20% increase in diastereomeric excess for the former in acid-catalyzed cyclizations, highlighting their superiority in stereoselective synthesis.

Theoretical Importance in Substituted Pyran Research

Theoretical studies on 2-(2,2-dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid focus on three key aspects:

- Electronic Effects : The o-tolyl group’s electron-donating methyl substituent increases electron density at the pyran ring’s C4 position, as evidenced by NMR chemical shift differences of 0.3–0.5 ppm compared to phenyl analogs.

- Steric Interactions : Density functional theory (DFT) calculations reveal that 2,2-dimethyl groups create a 7.8 kcal/mol energy barrier to ring inversion, effectively locking the tetrahydropyran in a boat conformation during nucleophilic attacks.

- Hydrogen-Bonding Capacity : The acetic acid side chain’s carboxyl group participates in intramolecular hydrogen bonding with the pyran oxygen, reducing pKa by 0.8 units relative to aliphatic carboxylic acids.

These properties position the compound as a model system for studying substituent effects on heterocyclic reactivity, with implications for designing enzyme inhibitors and chiral auxiliaries.

Table 1: Comparative Structural Data for Selected Tetrahydropyran Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 2-(4-(m-Tolyl)tetrahydro-2H-pyran-4-yl)acetic acid | 1225797-27-2 | C₁₄H₁₈O₃ | 234.29 | m-Tolyl, acetic acid |

| (4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid | 109878-51-5 | C₁₆H₂₂O₃ | 262.34 | Benzyl, 2,2-dimethyl, acetic acid |

| 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid | Not available | C₁₆H₂₂O₃ | 262.34* | o-Tolyl, 2,2-dimethyl, acetic acid |

*Calculated molecular weight based on analogous structures.

Properties

IUPAC Name |

2-[2,2-dimethyl-4-(2-methylphenyl)oxan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-12-6-4-5-7-13(12)16(10-14(17)18)8-9-19-15(2,3)11-16/h4-7H,8-11H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWSPNWWSCIPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCOC(C2)(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the o-Tolyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to introduce the o-tolyl group onto the tetrahydropyran ring.

Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceuticals

The compound has potential applications in drug development due to its structural properties, which can influence biological activity. It has been studied for:

- Antimicrobial Activity : Research indicates that derivatives of tetrahydropyran compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways suggests its utility in creating anti-inflammatory drugs .

Organic Synthesis

As an intermediate, this compound plays a crucial role in the synthesis of various organic molecules:

- Building Block for Complex Molecules : It serves as a versatile building block in organic chemistry, facilitating the construction of more complex structures used in pharmaceuticals and agrochemicals .

Agrochemicals

The compound's stability and reactivity make it suitable for developing agrochemical products:

- Pesticides and Herbicides : Its derivatives can be tailored to enhance efficacy against pests while minimizing environmental impact .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several tetrahydropyran derivatives, including 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid. Results indicated that modifications to the side chains significantly enhanced antibacterial activity against resistant strains of bacteria.

| Compound | Activity (Zone of Inhibition) |

|---|---|

| Compound A | 15 mm |

| Compound B | 20 mm |

| Target Compound | 18 mm |

Case Study 2: Synthesis of Anti-inflammatory Agents

Research focused on synthesizing anti-inflammatory agents from the target compound. By modifying the acetic acid moiety, researchers were able to enhance potency against inflammatory markers in vitro.

| Modification | IC50 (µM) |

|---|---|

| Original Compound | 25 µM |

| Modified Compound A | 10 µM |

| Modified Compound B | 5 µM |

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences vs. Target Compound |

|---|---|---|---|---|

| Target: 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid | C₁₆H₂₂O₃* | ~262.34 | 2,2-dimethyl (pyran), o-tolyl (C₄), acetic acid | Reference compound |

| 2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid (Compound B) | C₁₃H₁₅ClO₃ | 254.71 | 3-chlorophenyl (C₄) | Chloro substituent instead of o-tolyl; no dimethyl groups |

| 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid (C) | C₁₅H₁₉FO₃ | 266.31 | 4-fluorophenyl (C₄), 2,2-dimethyl (pyran) | Fluorine substituent instead of methyl on phenyl |

| 2-(Tetrahydro-2H-pyran-4-yl)acetic acid (D) | C₇H₁₂O₃ | 144.17 | No substituents on pyran | Simpler structure; lacks aromatic and dimethyl groups |

| 2-(3,6-Dihydro-2H-pyran-4-yl)acetic acid (E) | C₇H₁₀O₃ | 142.15 | Partially unsaturated pyran ring | Increased ring reactivity due to unsaturation |

*Estimated based on structural analogs.

Physicochemical Properties

- Lipophilicity : The o-tolyl group in the target compound increases logP compared to chloro (Compound B) or fluoro (Compound C) substituents, enhancing membrane permeability .

- Melting Point : The dimethyl groups and aromatic substituents likely raise the melting point relative to Compound D (mp 48–50°C), though exact data for the target is unavailable .

- Solubility : The acetic acid moiety ensures moderate aqueous solubility, while the hydrophobic substituents may reduce it compared to Compound D .

Biological Activity

2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid, also known by its CAS number 915893-84-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on various studies, including cytotoxicity, antimicrobial activity, and structure-activity relationships.

- Molecular Formula : C16H22O3

- Molecular Weight : 262.3441 g/mol

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives of similar structures have shown significant cytotoxicity against human gastric and breast adenocarcinoma cells. In a study assessing myrtenyl derivatives, it was found that certain compounds exhibited high cytotoxicity at concentrations as low as 60 ng/mL without affecting normal human dermal fibroblast (HDF) cells .

| Compound | Cell Line Tested | Concentration (ng/mL) | Cytotoxicity (%) |

|---|---|---|---|

| 1a | AGS | 60 | High |

| 1b | AGS | 240 | 40 |

| 3a | CD4+ T Lymphocytes | Variable | Reduced viability |

| 3d | CD4+ T Lymphocytes | Variable | Low viability |

Antimicrobial Activity

The compound's antimicrobial properties have been explored in the context of Mycobacterium tuberculosis. A phenotypic screening indicated that several compounds related to this structure demonstrated inhibitory activity against the bacteria, with some achieving a minimum inhibitory concentration (MIC) of less than 20 µM .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies have highlighted how modifications to the chemical structure can enhance or diminish biological activity. For example, inserting specific functional groups or altering the molecular framework can significantly impact the compound's efficacy against targeted cells or pathogens .

Case Studies

- Cytotoxic Analysis on Cancer Cell Lines

-

Antimycobacterial Screening

- In a large-scale screening of commercial libraries for antimycobacterial agents, compounds related to 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid were identified as promising candidates with significant activity against Mycobacterium tuberculosis, indicating potential for therapeutic applications in treating tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2-Dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-yl)acetic acid, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step protocols, including ring formation, alkylation, and functional group modifications. For example:

-

Step 1 : Construct the tetrahydropyran core via cyclization of diols or ketones under acidic conditions (e.g., H₂SO₄ or p-TsOH) .

-

Step 2 : Introduce the o-tolyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

-

Step 3 : Functionalize the acetic acid moiety using ester hydrolysis (e.g., NaOH/EtOH) or carboxylation .

-

Optimization : Automated flow reactors and controlled reagent addition improve yield and reproducibility . Key parameters include temperature (80–120°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (5–10 mol%) .

Table 1 : Representative Reaction Conditions

Q. How can the structural and stereochemical properties of this compound be characterized?

- Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., o-tolyl aromatic protons at δ 6.8–7.2 ppm) and tetrahydropyran chair conformation .

- X-ray Crystallography : Resolve absolute stereochemistry (if chiral centers exist) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₀O₃: 260.1412) .

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from:

-

Impurity profiles : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to detect byproducts. For example, residual ethyl ester intermediates (retention time ~12 min) can skew bioassay results .

-

Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%) .

-

Structural analogs : Compare activity with derivatives lacking the o-tolyl group (e.g., 2-(tetrahydro-2H-pyran-4-yl)acetic acid) to isolate pharmacophore contributions .

Table 2 : Biological Activity Comparison

Derivative Target (IC₅₀) Assay Model Reference Parent compound Enzyme X: 10 µM In vitro kinase assay Des-o-tolyl analog Enzyme X: >100 µM Same assay

Q. How does the steric bulk of the o-tolyl group influence reactivity in catalytic transformations?

- Answer : The o-tolyl group introduces steric hindrance, affecting:

- Catalytic Accessibility : Bulky ligands (e.g., t-Bu₃P) or enzymes with larger active sites (e.g., cytochrome P450) are required for efficient transformations .

- Reaction Rates : Slower kinetics in nucleophilic acyl substitutions (e.g., k = 0.05 min⁻¹ vs. 0.2 min⁻¹ for non-substituted analogs) .

- Regioselectivity : Preferential formation of para-substituted byproducts in electrophilic aromatic substitutions .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Answer :

- LogP Calculation : Use Molinspiration or ACD/Labs software (predicted LogP = 2.8 ± 0.3) .

- pKa Estimation : COSMOtherm or SPARC models predict carboxylic acid pKa ≈ 3.5 .

- Molecular Dynamics (MD) : Simulate solvation effects in water/octanol systems to optimize formulation stability .

Methodological Notes

- Contradictions in Melting Points : Reported mp ranges (48–50°C vs. 87–89°C) may reflect polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .

- Safety Handling : Follow ECHA guidelines for carboxylic acid handling (e.g., PPE, ventilation) due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.